molecular formula C17H13NO9S2 B13443589 Azomethine HR

Azomethine HR

Cat. No.: B13443589
M. Wt: 439.4 g/mol
InChI Key: SUUGTVPLTSIKIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Azomethine HR is a derivative of azomethine H, known for its application in the spectrophotometric determination of boron. It is synthesized from 8-amino-1-naphthol-3,6-disulphonic acid (H-acid) and 2,4-dihydroxybenzaldehyde. This compound forms a yellow complex with boron, which is highly sensitive and useful for analytical purposes .

Preparation Methods

Synthetic Routes and Reaction Conditions

Azomethine HR is synthesized by condensing 8-amino-1-naphthol-3,6-disulphonic acid with 2,4-dihydroxybenzaldehyde. The reaction typically occurs in an aqueous solution at a controlled pH to ensure the formation of the desired product. The resulting compound is a yellow powder that is less soluble in water compared to azomethine H .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the synthesis likely follows similar protocols to laboratory methods, with adjustments for scale. This includes the use of large-scale reactors, precise control of reaction conditions, and purification processes to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Azomethine HR primarily undergoes complexation reactions with boron. It can also participate in other reactions typical of azomethine compounds, such as condensation and coordination with metal ions .

Common Reagents and Conditions

Major Products Formed

The major product formed from the reaction of this compound with boron is a yellow boron-azomethine HR complex. This complex has an absorption maximum at 425 nm, making it suitable for spectrophotometric analysis .

Mechanism of Action

Azomethine HR exerts its effects primarily through complexation with boron and other metal ions. The azomethine group (–C=N–) in the compound acts as a ligand, coordinating with metal ions to form stable complexes. This coordination is facilitated by the presence of hydroxyl and sulfonic acid groups in the molecule, which enhance its binding affinity .

Properties

Molecular Formula

C17H13NO9S2

Molecular Weight

439.4 g/mol

IUPAC Name

4-[(2,4-dihydroxyphenyl)methylideneamino]-5-hydroxynaphthalene-2,7-disulfonic acid

InChI

InChI=1S/C17H13NO9S2/c19-11-2-1-9(15(20)5-11)8-18-14-6-12(28(22,23)24)3-10-4-13(29(25,26)27)7-16(21)17(10)14/h1-8,19-21H,(H,22,23,24)(H,25,26,27)

InChI Key

SUUGTVPLTSIKIZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1O)O)C=NC2=C3C(=CC(=C2)S(=O)(=O)O)C=C(C=C3O)S(=O)(=O)O

Origin of Product

United States

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